Fluorine-Imparted Lipophilicity Modulation
The 2-fluoroethyl substituent at N1 lowers the computed lipophilicity of the free base (XLogP3-AA = −0.4) relative to the N1-methyl analog 4-amino-1-methyl-1H-pyrazole-5-carboxamide (LogP = −1.28), producing a ΔLogP of approximately +0.88 log units . This moderate increase in lipophilicity, achieved without introducing additional rotatable bonds (both compounds have 1 rotatable bond between the pyrazole core and the N1 substituent), is desirable for optimizing membrane permeability while retaining aqueous solubility—a balance that the more polar N1-methyl analog may not achieve .
| Evidence Dimension | Computed lipophilicity (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = −0.4 (free base, CAS 1429419-76-0) |
| Comparator Or Baseline | 4-Amino-1-methyl-1H-pyrazole-5-carboxamide: LogP = −1.28 [Hit2Lead database] |
| Quantified Difference | ΔLogP ≈ +0.88 log units (target compound more lipophilic) |
| Conditions | Computed values from different prediction algorithms (XLogP3-AA vs. proprietary LogP); direct experimental logD₇.₄ comparison not available. |
Why This Matters
In kinase inhibitor lead optimization, lipophilicity in the −1 to +1 range is associated with favorable ADME profiles; the fluoroethyl analog sits closer to this optimal window than the overly polar methyl analog, potentially improving cell permeability without excessive logP-driven off-target binding.
